Ethyl (R)-3-((R)-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate
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Overview
Description
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate is a compound with significant potential in various scientific fields It is a heterocyclic compound containing two thiazolidine rings, which are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidine-4-carboxylic acid: A simpler compound with similar structural features but lacking the ethyl ester group.
Ethyl thiazolidine-4-carboxylate: A related compound with a single thiazolidine ring.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different functional groups and applications.
Properties
Molecular Formula |
C10H16N2O3S2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl (4R)-3-[(4R)-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3S2/c1-2-15-10(14)8-4-17-6-12(8)9(13)7-3-16-5-11-7/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BPGWEIKQGUYMNM-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CSCN2 |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2CSCN2 |
Origin of Product |
United States |
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